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Compound of Interest

Compound Name:
6-Chloro-2-piperazin-1-yl-1,3-

benzoxazole

Cat. No.: B1629689 Get Quote

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel

heterocyclic scaffolds. Among these, the benzoxazole nucleus represents a privileged

structure, forming the core of numerous compounds with significant biological activity.[1][2]

When functionalized with a piperazine moiety—a common pharmacophore known to enhance

pharmacokinetic properties and provide a versatile handle for further modification—the

resulting conjugate presents a compelling starting point for drug discovery programs.[3][4] This

guide provides a comprehensive technical overview of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole, focusing on its core chemical properties, synthesis, and potential applications for

researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure
A thorough understanding of a compound begins with its fundamental identifiers and structural

features. These elements define its place in chemical space and provide the basis for

predicting its behavior.
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The essential identifying information for 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is

summarized below. This data serves as the primary reference for sourcing, registration, and

computational modeling.

Property Value Source

IUPAC Name
6-chloro-2-(piperazin-1-yl)-1,3-

benzoxazole
-

CAS Number 914299-71-1 [5]

Molecular Formula C₁₁H₁₂ClN₃O [5]

Molecular Weight 237.69 g/mol [5]

InChI Key
ODZNQUZKQXEWIX-

UHFFFAOYSA-N
[5]

Physical Form
Typically a solid or crystalline

powder
[6]

Note: Experimental values for properties such as melting point, boiling point, and solubility are

not widely reported in publicly available literature and would require empirical determination.

Structural Elucidation
The structure of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is characterized by three key

components:

A benzoxazole ring system: A bicyclic heteroaromatic structure formed by the fusion of a

benzene ring and an oxazole ring. This moiety is generally planar.

A piperazine ring: A six-membered saturated heterocycle containing two nitrogen atoms at

positions 1 and 4. It typically adopts a stable chair conformation.[7]

A chloro substituent: An electron-withdrawing chlorine atom attached to position 6 of the

benzoxazole core.

Caption: 2D representation of the title compound.
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Spectroscopic and Analytical Profile
Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound.

While a dedicated experimental spectrum for this specific molecule is not publicly available, a

predictive profile can be constructed based on the known behavior of its constituent functional

groups.

Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily

protonate, primarily at the basic nitrogen of the piperazine ring.

Expected [M+H]⁺ Ion: 238.07 (for C₁₁H₁₃ClN₃O⁺).

Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage

of the piperazine ring or the bond connecting it to the benzoxazole core. Common fragments

could include the loss of piperazine-related fragments. The benzoxazole ring itself is

relatively stable, but cleavage can occur under higher energy conditions, potentially leading

to ions corresponding to the benzonitrile cation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:

Aromatic Protons (Benzoxazole Ring): Three distinct signals are expected in the aromatic

region (~7.0-8.0 ppm). The protons on the chlorinated ring will exhibit splitting patterns

(doublets, doublet of doublets) based on their coupling with adjacent protons.

Piperazine Protons: Two sets of signals, typically broad triplets or multiplets, are expected

for the four methylene (-CH₂-) groups. The protons on the carbons adjacent to the

benzoxazole ring (~3.6-3.8 ppm) will be deshielded compared to those adjacent to the

secondary amine (~3.0-3.2 ppm).[3][7] The NH proton will appear as a broad singlet that

may exchange with D₂O.

¹³C NMR:
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Benzoxazole Carbons: At least seven distinct signals are expected. The carbon attached

to the piperazine (C2) will be significantly downfield (~160-170 ppm).[3] The carbons of the

benzene ring will appear in the typical aromatic region (~110-150 ppm), with their shifts

influenced by the chloro and oxazole substituents.[9]

Piperazine Carbons: Two signals are expected for the methylene carbons, typically in the

range of 40-55 ppm.[10]

Synthesis and Reactivity
The synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is conceptually straightforward,

drawing upon established methods for the construction of 2-aminobenzoxazoles.

Proposed Synthetic Protocol
A highly plausible route involves the nucleophilic aromatic substitution of a corresponding 2,6-

dichlorobenzoxazole precursor with piperazine. This method is analogous to the synthesis of

the related benzothiazole derivative.[11]

Reaction: 2,6-Dichlorobenzoxazole + Piperazine → 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole

Step-by-Step Methodology:

Reagent Preparation: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in a suitable

polar aprotic solvent (e.g., dry DMF, 10 mL/mmol), add a mild base such as potassium

carbonate (K₂CO₃, 3.0 eq).

Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. Using a slight excess of

piperazine helps drive the reaction to completion but a large excess should be avoided to

minimize undesired disubstitution products.

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Extraction: Upon completion, partition the reaction mixture between ethyl

acetate and water. Separate the layers and extract the aqueous layer multiple times with
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ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Final Product: The resulting crude product can be purified by column chromatography or

recrystallization to yield the desired 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole as a solid.

[11]
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Synthetic Workflow

Dissolve 2,6-Dichlorobenzoxazole
and K₂CO₃ in DMF

Add Piperazine (1.1 eq)

Stir at Room Temperature
(4-6 hours)

Monitor by TLC/LC-MS

Partition between
Ethyl Acetate and Water

Extract Aqueous Layer
with Ethyl Acetate

Combine Organic Layers,
Wash, Dry, Concentrate

Purify by Chromatography
or Recrystallization

Obtain Pure Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the title compound.
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Chemical Reactivity
The molecule's reactivity is dominated by the piperazine moiety, which provides a key site for

further chemical modification.

N-Alkylation/Acylation: The secondary amine of the piperazine ring is nucleophilic and can

be readily modified via reactions with alkyl halides or acyl chlorides.[12] This allows for the

straightforward introduction of diverse side chains to explore structure-activity relationships

(SAR).

Benzoxazole Ring Stability: The benzoxazole core is generally stable to a wide range of

reaction conditions, making it a robust scaffold for library synthesis.

Potential Applications and Safety
Relevance in Drug Discovery
The structural motif of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is of significant interest in

medicinal chemistry.

Bioactive Scaffold: Benzoxazole derivatives are known to exhibit a wide spectrum of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

CNS Agents: The piperazine ring is a well-known component of many centrally acting

agents, including atypical antipsychotics like risperidone.[12] The combination of these two

pharmacophores suggests potential utility in developing novel therapeutics for neurological

or psychiatric disorders.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, general

precautions for similar heterocyclic amine compounds should be followed.

Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid formation and

inhalation of dust.[13][16]

First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.[14]

Eye Contact: Rinse cautiously with water for several minutes.[14]

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for

breathing.[14]

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a well-defined chemical entity with significant

potential as a building block in medicinal chemistry and materials science. Its synthesis is

achievable through standard organic chemistry techniques, and its structure offers a versatile

platform for derivatization, particularly at the piperazine nitrogen. The combination of the

biologically active benzoxazole core and the pharmacokinetically favorable piperazine group

makes this compound a valuable scaffold for the development of novel therapeutic agents.

Further empirical investigation into its physicochemical properties and biological activity is

warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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